1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione (CPCCOEt) is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1994 by scientists at the pharmaceutical company Merck & Co. CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and chronic pain.
Wissenschaftliche Forschungsanwendungen
Carboxylic Acid Isosteres and Thromboxane Receptor Antagonists
Cyclopentane-1,3-diones, possessing pK(a) values similar to carboxylic acids, have been studied for their potential as novel isosteres for the carboxylic acid functional group. These compounds, including derivatives similar to the 1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione structure, have shown promise as potent thromboxane A(2) prostanoid (TP) receptor antagonists. This application demonstrates the compound's relevance in designing drugs targeting cardiovascular diseases and inflammation by modulating thromboxane pathways (Ballatore et al., 2011).
Antimicrobial Applications
Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting the compound's structural versatility in fighting infections. Some derivatives have demonstrated moderate antibacterial activity against Gram-negative bacteria and antifungal activity, showcasing the potential of related compounds in developing new antimicrobial agents (Abd Alhameed et al., 2019).
Cytotoxicity and Apoptotic Activities
Compounds based on the imidazolidine-2,4-dione scaffold, similar to 1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione, have been explored for their cytotoxic and apoptotic activities. Studies have shown that certain enantiomers can induce apoptosis in lymphoid and monocytoid cells, suggesting their potential use in cancer therapy (Chiacchio et al., 2003).
Solid-Liquid Phase Equilibrium and Thermodynamic Analysis
The physicochemical properties, including solubility and thermodynamic behavior of novel thiazolidine-2,4-dione derivatives, have been studied, providing insights into their potential pharmaceutical applications. Such analyses are crucial for understanding the compound's behavior in various solvents, aiding in drug formulation and delivery system development (Blokhina et al., 2021).
Serotonin Receptor Agonists
Research has also explored the synthesis of imidazolidine-2,4-dione derivatives acting as serotonin receptor agonists. These compounds have shown potential antidepressant and anxiolytic activity, highlighting the compound's significance in developing new therapies for mental health disorders (Czopek et al., 2010).
Eigenschaften
IUPAC Name |
1-[1-(cyclopentanecarbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c21-15-11-19(17(23)20(15)14-5-6-14)13-7-9-18(10-8-13)16(22)12-3-1-2-4-12/h12-14H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUDHXLHRFMSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.